N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-28-16-7-8-17-20(14-16)30-22(24-17)26(12-11-25-10-4-9-23-25)21(27)19-13-15-5-2-3-6-18(15)29-19/h2-10,13-14H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPJOCNHSOEDHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCN3C=CC=N3)C(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of pyrazole and benzothiazole derivatives, which are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.48 g/mol. Its structure features a benzofuran core linked to a pyrazole and a methoxybenzothiazole moiety, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O2S |
| Molecular Weight | 392.48 g/mol |
| Structure | Compound Structure |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzofuran–pyrazole hybrids possess broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. In vitro assays demonstrated substantial anti-inflammatory effects, with HRBC membrane stabilization percentages ranging from 86.70% to 99.25% . Such stabilization indicates the compound's ability to inhibit inflammatory mediators.
Cytotoxicity and Anticancer Potential
Cytotoxicity studies revealed that the compound exhibits varying levels of cytotoxic effects against cancer cell lines. For example, IC50 values for related compounds have been reported, suggesting potential for further development in cancer therapeutics . The mechanism of action may involve interaction with specific molecular targets within cancer cells, leading to apoptosis.
The biological activity of this compound is likely mediated through its interactions with various enzymes and receptors. For instance, docking studies have indicated strong hydrogen bonding interactions between the compound and key amino acid residues in target enzymes such as MurB, which is crucial for bacterial cell wall synthesis .
Case Studies
- MurB Inhibition : A study focused on the inhibition of MurB enzyme revealed that modifications in the pyrazole ring significantly affected inhibitory potency. The presence of specific substituents enhanced binding affinity and bioactivity .
- Antimicrobial Evaluation : In another study, derivatives of benzofuran–pyrazole were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics like ciprofloxacin .
- In Silico Studies : Computational modeling has been employed to predict the binding affinities and stability of the compound within target proteins, aiding in the understanding of its biological mechanisms .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several notable biological activities, including:
-
Anticancer Activity :
- The benzothiazole and pyrazole derivatives are often explored for their anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways.
-
Antimicrobial Properties :
- The presence of the pyrazole ring is associated with antimicrobial activity against various pathogens. Compounds in this class have been tested for efficacy against bacteria and fungi, showing promising results in vitro.
-
Anti-inflammatory Effects :
- Some derivatives have demonstrated the ability to reduce inflammation markers in biological assays, suggesting potential use in treating inflammatory diseases.
Research Findings and Case Studies
Several studies have been conducted to evaluate the efficacy of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzofuran-2-carboxamide and its derivatives:
Case Study 1: Anticancer Evaluation
A study focused on synthesizing derivatives of benzothiazole showed that modifications at specific positions enhanced anticancer activity. The compound was tested against various cancer cell lines, revealing IC50 values comparable to established anticancer agents .
Case Study 2: Antimicrobial Testing
Another research effort evaluated the antimicrobial properties of similar compounds. The findings indicated strong activity against Gram-positive and Gram-negative bacteria, suggesting that the pyrazole moiety plays a crucial role in enhancing antimicrobial efficacy .
Case Study 3: Anti-inflammatory Activity
In a recent investigation, derivatives were assessed for their anti-inflammatory effects using animal models. Results indicated significant reductions in inflammation markers, supporting the potential therapeutic applications of these compounds in managing inflammatory conditions .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazinamide | Contains pyrazole; used in tuberculosis treatment | Antimicrobial |
| Benzothiazole Derivatives | Similar benzothiazole core; diverse biological activities | Anticancer |
| 5-Chloroisoxazole | Contains isoxazole; used in various chemical syntheses | Antimicrobial |
The unique combination of functional groups in this compound may enhance its binding affinity and selectivity towards biological targets compared to other derivatives, warranting further exploration in drug development contexts .
Comparison with Similar Compounds
Core Scaffold Variations
Target Compound : Benzofuran-2-carboxamide.
Analog 1 () : Sulfonamide-linked benzo[d]thiazol-2-yl-thiophene derivatives (e.g., compounds 85–93).
- Key Difference : Sulfonamide (-SO₂NH-) vs. carboxamide (-CONH-) linkers. Sulfonamides enhance metabolic stability but may reduce cell permeability compared to carboxamides.
- Biological Relevance : Sulfonamide analogs in are studied as anthrax lethal factor inhibitors, suggesting the target compound’s carboxamide core might offer divergent binding modes.
Analog 2 () : Acetamide derivatives (e.g., compounds 21–22).
- Key Difference: Acetamide (-CH₂CONH-) vs. benzofuran-carboxamide.
Substituent Analysis
6-Methoxybenzo[d]thiazol-2-yl Group :
- Shared Feature : Present in the target compound and ’s dipropyl malonate derivative (5kc). The methoxy group enhances solubility and modulates electron density, critical for interactions with enzymes like kinases.
- Contrast : In (compound 22), the 6-methoxybenzo[d]thiazol-2-yl group is linked to an acetamide, whereas the target compound uses a benzofuran carboxamide, altering steric bulk and electronic profiles.
Pyrazole Motif :
Structural Confirmation :
- 1H/13C NMR : Used universally (e.g., ) to verify substituent integration and regiochemistry. For the target compound, δ ~7.5–8.5 ppm would confirm aromatic protons of benzofuran and benzothiazole.
- Mass Spectrometry : HRMS () ensures molecular weight accuracy, critical for validating complex heterocycles.
Q & A
Q. What are the established synthetic routes for N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzofuran-2-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via multi-step coupling reactions. A common approach involves:
- Step 1: Reacting benzofuran-2-carboxylic acid derivatives with 6-methoxybenzo[d]thiazol-2-amine under carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous DMF at 0–25°C for 12–24 hours.
- Step 2: Introducing the pyrazole-ethyl moiety via nucleophilic substitution or aza-Michael addition. For example, reacting the intermediate with 1-(2-chloroethyl)-1H-pyrazole in the presence of K₂CO₃ in acetonitrile under reflux (80°C, 6–8 hours) .
Yield Optimization: - Solvent polarity (e.g., ethanol vs. DMF) and catalyst choice (e.g., triethylamine vs. DMAP) significantly affect reaction efficiency. Ethanol often provides moderate yields (45–60%), while DMF improves solubility but may require purification via flash chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- 1H/13C NMR: Focus on the benzofuran carbonyl signal (δ ~165–170 ppm in 13C) and pyrazole NH proton (δ ~7.5–8.5 ppm in 1H). Methoxy groups on the benzothiazole ring appear as singlets (δ ~3.8–4.0 ppm in 1H) .
- IR Spectroscopy: Confirm amide C=O stretches (~1680–1700 cm⁻¹) and benzothiazole C-S-C vibrations (~680–720 cm⁻¹) .
- Mass Spectrometry: Use HRMS (ESI+) to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns matching the benzofuran and pyrazole moieties .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize the synthesis of this compound?
Methodological Answer: Implement a Box-Behnken or Central Composite Design to evaluate factors like temperature, solvent ratio, and catalyst loading. For example:
| Factor | Range |
|---|---|
| Temperature | 60–100°C |
| Reaction Time | 4–12 hours |
| EDCI/HOBt Ratio | 1:1 to 1:1.5 |
| Outcome: A 3-factor design reduces experimental runs by 50% while identifying optimal conditions (e.g., 80°C, 8 hours, 1:1.2 EDCI/HOBt) to maximize yield (75%) and purity (≥95%) . |
Q. What computational strategies predict the biological activity of this compound, and how do docking studies inform target selection?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Use AMBER or GROMACS to model ligand-receptor interactions (e.g., with kinase targets like EGFR or CDK2). Focus on binding free energy (ΔG) calculations to prioritize high-affinity targets .
- Docking Software (AutoDock Vina, Glide): Screen against structural databases (e.g., PDB). For example, the benzothiazole moiety may form π-π stacking with kinase active-site residues (e.g., Phe82 in EGFR), while the pyrazole group hydrogen-bonds to catalytic lysines .
Q. How does structural modification (e.g., substituent variation on benzothiazole or pyrazole) alter the compound’s bioactivity?
Methodological Answer:
- Benzothiazole Modifications: Replacing 6-methoxy with electron-withdrawing groups (e.g., Cl, NO₂) enhances kinase inhibition (IC₅₀ reduced by 30–50%) but may reduce solubility. Use Hammett plots to correlate substituent effects with activity .
- Pyrazole Substitutions: Bulky groups (e.g., 3,5-dimethylpyrazole) improve metabolic stability but can sterically hinder target binding. Compare IC₅₀ values across analogs using ANOVA to identify significant trends .
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
Methodological Answer:
- Standardize Assay Conditions: Control variables like ATP concentration (e.g., 10 µM vs. 100 µM in kinase assays) and cell passage number.
- Meta-Analysis: Pool data from multiple studies (e.g., using RevMan) to calculate weighted mean IC₅₀ values. For example, discrepancies in cytotoxicity (e.g., 2–10 µM in MCF-7 cells) may arise from differences in serum content (5% vs. 10% FBS) .
- Validate via Orthogonal Assays: Confirm kinase inhibition using SPR (surface plasmon resonance) alongside enzymatic assays to rule out false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
